molecular formula C9H8Cl5O2P B14375171 Ethyl methyl(pentachlorophenyl)phosphinate CAS No. 91173-27-2

Ethyl methyl(pentachlorophenyl)phosphinate

Cat. No.: B14375171
CAS No.: 91173-27-2
M. Wt: 356.4 g/mol
InChI Key: DJYVEGVTCOMTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl methyl(pentachlorophenyl)phosphinate is an organophosphorus compound characterized by the presence of ethyl, methyl, and pentachlorophenyl groups attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl(pentachlorophenyl)phosphinate typically involves the reaction of pentachlorophenol with ethyl methylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphinate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl(pentachlorophenyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates .

Scientific Research Applications

Ethyl methyl(pentachlorophenyl)phosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl methyl(pentachlorophenyl)phosphinate involves its interaction with molecular targets, such as enzymes or receptors, through its phosphinate group. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

  • Methyl methyl(pentachlorophenyl)phosphinate
  • Ethyl ethyl(pentachlorophenyl)phosphinate
  • Methyl ethyl(pentachlorophenyl)phosphinate

Comparison: this compound is unique due to the specific combination of ethyl, methyl, and pentachlorophenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

91173-27-2

Molecular Formula

C9H8Cl5O2P

Molecular Weight

356.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[ethoxy(methyl)phosphoryl]benzene

InChI

InChI=1S/C9H8Cl5O2P/c1-3-16-17(2,15)9-7(13)5(11)4(10)6(12)8(9)14/h3H2,1-2H3

InChI Key

DJYVEGVTCOMTAN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.